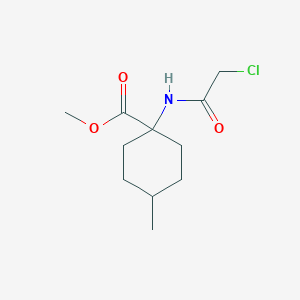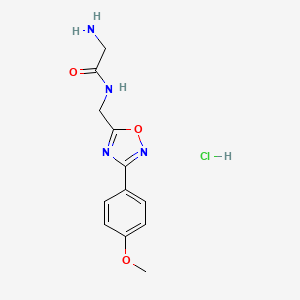
2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride
Descripción general
Descripción
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Energetic Materials Synthesis
Oxadiazole derivatives have been synthesized and evaluated as components for insensitive energetic materials. These compounds, featuring a combination of oxadiazole rings, have been shown to possess moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. The detailed synthesis process and the characterization of these compounds, including their detonation performance and stability under various conditions, highlight their potential in the development of safer and more efficient energetic materials (Yu et al., 2017).
Antimicrobial Activity
New oxadiazole derivatives have been synthesized and assessed for their antimicrobial efficacy. These compounds demonstrated significant activity against various bacterial strains, including Salmonella typhi. The synthesis route involves the acylation of amino groups and further cyclization, showcasing the compound's potential in the development of new antibacterial agents (Salama, 2020).
Anticancer and Antimicrobial Agents
A series of hydrazide and oxadiazole derivatives have been designed and synthesized, showing promising in vitro antimicrobial and antiproliferative activities against various human tumor cell lines. These compounds were found to exhibit higher antimicrobial activity potential against gram-negative bacteria compared to gram-positive bacteria. Among these, specific derivatives displayed high inhibitory activity against lung and breast cancer cell lines, underscoring the therapeutic potential of oxadiazole derivatives in cancer treatment and infection control (Kaya et al., 2017).
CRMP-1 Inhibition for Cancer Treatment
Oxadiazole derivatives have been explored as inhibitors of Collapsin Response Mediator Protein 1 (CRMP-1), with significant implications for treating small lung cancer. The novel compounds synthesized were characterized and evaluated for their inhibitory effects on the NCI-H2066 cell line. This research indicates the potential of oxadiazole derivatives in developing new therapeutic agents for lung cancer treatment (Panchal et al., 2020).
Safety And Hazards
This involves studying the toxicity of the compound and the precautions that need to be taken while handling it.
Direcciones Futuras
This involves predicting or suggesting further studies that could be done with the compound based on its properties and uses.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
2-amino-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3.ClH/c1-18-9-4-2-8(3-5-9)12-15-11(19-16-12)7-14-10(17)6-13;/h2-5H,6-7,13H2,1H3,(H,14,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUGBOZXCKNNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)

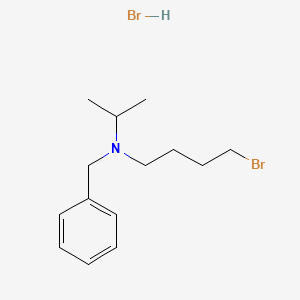
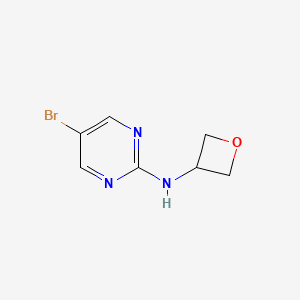
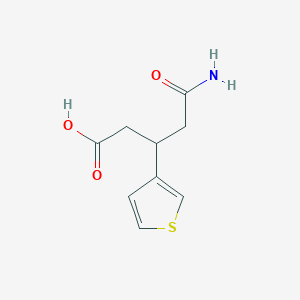
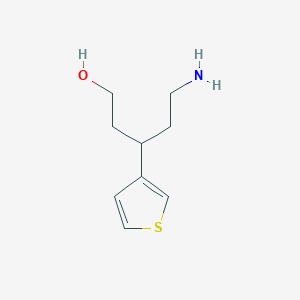
![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
methanol](/img/structure/B1377757.png)

![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)
